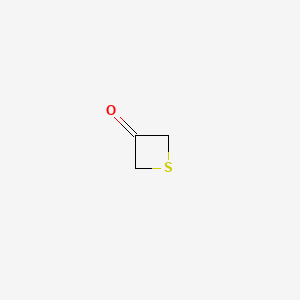

Thietan-3-one

Descripción

Propiedades

IUPAC Name |

thietan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4OS/c4-3-1-5-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOHDRDDPZNSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486280 | |

| Record name | thietan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22131-92-6 | |

| Record name | thietan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thietan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Key Examples:

1,3-Dichloroacetone → Thietan-3-one

Reacting 1,3-dichloroacetone with Na₂S in aqueous or polar aprotic solvents (e.g., THF) yields this compound. This method is scalable and widely applied in industrial settings.3,5-Dichloropentan-2-ol → 1-(Thietan-2-yl)ethan-1-ol

Treatment of 3,5-dichloropentan-2-ol (9 ) with K₂S produces 1-(thietan-2-yl)ethan-1-ol (10 ) in 65% yield.

Reaction Conditions:

| Substrate | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Dichloroacetone | Na₂S | H₂O/THF | 25–60°C | 60–75% | |

| 2,2-Bis(bromomethyl)propane-1,3-diol | Na₂S | EtOH | Reflux | 70% |

Intramolecular Cyclization of γ-Mercaptoalkanols

γ-Mercaptoalkanols undergo intramolecular thioetherification under basic or Mitsunobu conditions to form thietanes.

Key Examples:

Cyclization of 3-Mercaptopropan-1-ol Derivatives

Mesylation of 3-mercaptopropan-1-ol derivatives (e.g., 60 ) followed by base treatment (e.g., Ph₃P(OEt)₂) yields spirothietanes (e.g., 61 ).D-Xylose-Derived Dimesylate

A two-step displacement sequence from D-xylose dimesylate produces thietane derivatives via intramolecular nucleophilic attack.

Reaction Conditions:

| Substrate | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3-Mercaptopropan-1-ol | Ph₃P(OEt)₂ | THF | 0–25°C | 55–80% | |

| D-Xylose dimesylate | NaOMe | MeOH | Reflux | 65% |

Ring-Opening of Three-Membered Heterocycles

Chloromethyloxirane derivatives react with hydrogen sulfide (H₂S) in basic media to form thietane-3-ols, which can be oxidized to this compound.

Key Example:

- Chloromethyloxirane + H₂S → Thietane-3-ol

Treatment of chloromethyloxirane (142a ) with H₂S and Ba(OH)₂ generates thietane-3-ol (145 ) via intermediate thiolate formation. Subsequent oxidation (e.g., with H₂O₂) yields this compound.

Reaction Conditions:

| Substrate | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Chloromethyloxirane | H₂S, Ba(OH)₂ | H₂O/THF | 25–60°C | 50–70% |

Photochemical [2+2] Cycloaddition

Though less common for this compound itself, photochemical reactions between thiocarbonyl compounds and alkenes form thietane rings. This method is notable for constructing spirothietanes.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Double Nucleophilic Displacement | High scalability, simple conditions | Limited functional group tolerance | Industrial synthesis |

| Intramolecular Cyclization | Stereochemical control | Multi-step synthesis | Complex derivatives |

| Ring-Opening of Oxiranes | Access to hydroxyl derivatives | Requires oxidation step | Functionalized thietanes |

Industrial Synthesis

Large-scale production of this compound primarily employs the double nucleophilic displacement method due to cost-effectiveness and straightforward optimization. For example, 1,3-dichloroacetone is reacted with Na₂S in biphasic systems (H₂O/THF) to achieve yields exceeding 70%.

Emerging Approaches

Recent studies explore catalytic asymmetric synthesis and flow chemistry to improve efficiency and enantioselectivity, though these remain experimental.

Aplicaciones Científicas De Investigación

Medicinal Applications

Thietan-3-one and its derivatives have shown promising potential in medicinal chemistry, particularly in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In laboratory tests, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for new antimicrobial agents.

Antitumor Activity

In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound activates caspase pathways leading to programmed cell death, indicating its potential as a chemotherapeutic agent.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. It modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, which is crucial in excitatory neurotransmission and implicated in neurodegenerative diseases.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of various chemical compounds. Its ability to form diverse products enhances its value in pharmaceutical and agrochemical applications.

Synthesis of Thietanamine

This compound serves as a precursor for synthesizing thietanamine, which is an important intermediate for producing insecticidal compounds. Novel methods for preparing thietanamine from this compound have been developed, emphasizing cost-effective and safer production processes .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus, highlighting the compound's potential as a new class of antimicrobial agents.

Case Study: Antidepressant Activity

In preclinical models, certain thietanone derivatives exhibited significant antidepressant activity comparable to standard treatments. This suggests that this compound could be explored further for its potential therapeutic effects in mood disorders.

Mecanismo De Acción

The mechanism of action of thietan-3-one involves its interaction with various molecular targets:

Comparación Con Compuestos Similares

Table 1: Structural and Spectral Comparisons

| Property | This compound | Oxetan-3-one | Azetidine-3-one |

|---|---|---|---|

| Heteroatom | S | O | N |

| Ring Strain (kcal/mol)* | ~22 | ~27 | ~25 |

| C=O Stretching (cm⁻¹) | ~1700 | ~1780 | ~1680 |

Oxidation and Derivatization

- Thietan-3-ol Formation : Grignard addition to this compound yields thietan-3-ol, a bioisostere for carboxylic acids. Its sulfoxide and sulfone derivatives (e.g., 6 and 10 ) are synthesized via oxidation with m-CPBA or oxone, respectively .

- Oxetan-3-one Comparison : Oxetan-3-one derivatives lack sulfur’s oxidation versatility, limiting their utility in generating sulfoxides/sulfones. Instead, oxetane derivatives focus on ethers or alcohols for hydrogen-bonding applications .

Unique Reaction Pathways

This compound participates in reactions distinct from its analogs:

Table 2: Reaction Yields of Key Derivatives

| Reaction | This compound Derivative | Yield (%) | Oxetan-3-one Derivative | Yield (%) |

|---|---|---|---|---|

| Grignard Addition (ROH) | Thietan-3-ol (4 ) | 85 | Oxetan-3-ol (3 ) | 90 |

| Sulfoxide Formation (9 ) | cis/trans >20:1 | 78 | Not applicable | – |

| Sulfone Formation (10 ) | – | 82 | Not applicable | – |

Physicochemical Profiling

- Acidity (pKa) : Thietan-3-ol (pKa ~10.5) is less acidic than oxetan-3-ol (pKa ~9.8) due to sulfur’s weaker electron-withdrawing effects, but both are less acidic than carboxylic acids (pKa ~4.5) .

- Lipophilicity (logD₇.₄) : Thietan-3-ol derivatives exhibit higher logD values (∼1.8) compared to oxetan-3-ol (∼1.2), enhancing membrane permeability in drug candidates .

Table 3: Physicochemical Comparison of Bioisosteres

| Bioisostere | pKa | logD₇.₄ | PAMPA Permeability (nm/s) |

|---|---|---|---|

| Carboxylic Acid (1 ) | 4.5 | -0.3 | 15 |

| Thietan-3-ol (4 ) | 10.5 | 1.8 | 220 |

| Oxetan-3-ol (3 ) | 9.8 | 1.2 | 180 |

Data from .

Actividad Biológica

Thietan-3-one, specifically this compound 1,1-dioxide, is a sulfur-containing heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula CHOS, characterized by a four-membered ring structure that includes a sulfur atom and a carbonyl group. The unique chemical properties of this compound make it a subject of interest in various fields, particularly in medicinal chemistry due to its potential therapeutic effects.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Reactivity : this compound can undergo oxidation to form sulfone derivatives and reduction to yield thietane derivatives. It also participates in nucleophilic substitution reactions, leading to various substituted thietane derivatives.

- Bioisosterism : this compound and its derivatives have been studied as potential bioisosteres for carboxylic acids. This property enhances their permeability and efficacy in drug design, particularly for central nervous system (CNS) applications .

Biological Activities

The biological activities of this compound and its derivatives include:

- Antimicrobial Activity : Research indicates that thietan derivatives possess broad-spectrum antimicrobial properties. Studies have shown effective antibacterial and antifungal activities against various pathogens using agar diffusion and broth dilution methods .

- Antidepressant Properties : Some derivatives of this compound have demonstrated promising antidepressant activity. This is particularly relevant in the development of novel therapeutic agents aimed at treating depression.

- Inhibition of Eicosanoid Biosynthesis : Thietan derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammation and pain signaling. The inhibition of these pathways suggests potential applications in anti-inflammatory therapies .

Case Studies

- Antimicrobial Studies : A study conducted on thietan derivatives revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing efficacy comparable to established antibiotics .

- Antidepressant Activity : In pharmacological evaluations, certain thietan derivatives were shown to reduce depressive-like behaviors in animal models, suggesting their potential as antidepressants. The mechanism was linked to modulation of neurotransmitter systems .

Table 1: Biological Activities of Thietan Derivatives

| Compound Name | Activity Type | IC Value (µM) | Reference |

|---|---|---|---|

| Thietan-3-ol | COX Inhibition | 15 | |

| Thietan derivative A | Antibacterial | 8 | |

| Thietan derivative B | Antifungal | 12 | |

| Thietan derivative C | Antidepressant | 20 |

Table 2: Synthesis Methods for Thietan Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Direct cyclic thioetherification | Using γ-mercaptoalkanols | 30 |

| Nucleophilic substitution | Reaction with sodium sulfide | 80 |

| Oxidation | Conversion to sulfone derivatives | Variable |

Q & A

Q. How can researchers ensure ethical reporting of this compound’s toxicity data, particularly when results conflict with prior literature?

- Methodological Answer: Follow OECD guidelines for acute toxicity testing (e.g., LD determination in rodents). Disclose all experimental parameters (e.g., animal strain, administration route) and statistical power calculations. Use consensus platforms like SciScore to evaluate methodological rigor. Publish contradictory findings with explicit recommendations for follow-up studies .

Q. What metadata standards are critical for sharing this compound research data in public repositories?

- Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include CAS 22131-92-6, synthetic protocols (e.g., reaction SMILES), characterization data (NMR shifts, HRMS spectra), and computational inputs/outputs (e.g., Gaussian log files). Use domain-specific repositories like Chemotion or Zenodo with CC-BY licenses to maximize accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.